molecular formula C15H19N3O4S B11458578 Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B11458578
M. Wt: 337.4 g/mol
InChI Key: KXONWQMYIJRNBN-UHFFFAOYSA-N
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Description

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a structurally complex compound featuring a tetrahydroquinazolinone core fused with a sulfanyl-acetate methyl ester moiety. The tetrahydroquinazolinone scaffold is notable for its presence in bioactive molecules, particularly carbonic anhydrase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C15H19N3O4S/c1-15(2)4-10-9(11(19)5-15)6-16-14(17-10)18-12(20)7-23-8-13(21)22-3/h6H,4-5,7-8H2,1-3H3,(H,16,17,18,20)

InChI Key

KXONWQMYIJRNBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazolinone core. This can be achieved by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acylpyruvic acids . The resulting intermediate is then subjected to further reactions to introduce the thioether and ester functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

ConditionsReagentsProductYieldSource
Basic hydrolysis1 M NaOH, 100°C, 18 hr({2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid69–91%
Mild basic conditionsLiOH, H₂O/THF, RT, 3 hr({2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid80%

Mechanistic Insight :

  • Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is protonated to the carboxylic acid .

  • Reaction progress is monitored via TLC and HPLC to ensure complete conversion.

Amide Bond Reactivity

The tetrahydroquinazolinylamide moiety participates in nucleophilic substitution and condensation reactions.

Transamidation

ConditionsReagentsProductYieldSource
Piperazine couplingPiperazine, MeCN, 80°C2-(Piperazin-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline derivative89–99%

Knoevenagel Condensation

ConditionsReagentsProductYieldSource
Rhodanine condensationRhodanine derivatives, EtOH/AcOH(Z)-2-(4-Oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives48–92%

Key Observations :

  • The amide group reacts with amines (e.g., piperazine) under thermal conditions to form substituted derivatives .

  • Condensation with rhodanine derivatives occurs via α,β-unsaturated ketone intermediates .

Sulfanyl Group Transformations

The sulfanyl (-S-) linker is susceptible to oxidation and alkylation.

Oxidation to Sulfone

ConditionsReagentsProductYieldSource
Oxidative conditionsH₂O₂, AcOH, RT({2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfonyl)acetateN/A

Alkylation

ConditionsReagentsProductYieldSource
Nucleophilic substitutionR-X (alkyl halides), K₂CO₃, DMFAlkyl-sulfanyl derivatives76–90%

Notes :

  • Sulfur oxidation is pH-dependent and typically requires catalytic acids.

  • Alkylation reactions proceed via SN2 mechanisms in polar aprotic solvents .

Ring-Specific Reactivity

The tetrahydroquinazoline core undergoes redox and substitution reactions at the carbonyl and methyl groups.

Reaction TypeConditionsReagentsProductSource
Carbonyl reductionNaBH₄, MeOH, 0°C7,7-Dimethyl-5-hydroxy-5,6,7,8-tetrahydroquinazoline derivative
N-MethylationCH₃I, K₂CO₃, DMFN-Methylated tetrahydroquinazoline

Catalytic Cross-Coupling

While not directly reported for this compound, analogous quinazoline derivatives undergo Suzuki-Miyaura coupling (e.g., with phenylboronic acid) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate. For instance, derivatives of quinazoline and tetrahydroquinazoline have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy on MCF-7 Cell Line
A study investigated the in vitro effects of synthesized compounds on the MCF-7 breast cancer cell line. The compounds were tested at various concentrations, and cell viability was assessed using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating potent anticancer activity .

Antimicrobial Properties

The compound also exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening
In a comparative study of newly synthesized quinoline derivatives, several compounds demonstrated effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .

Chemical Properties and Structure

Mechanism of Action

The mechanism of action of Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The thioether linkage may facilitate binding to metal ions or other biomolecules, enhancing the compound’s biological activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinazolinone-Based Carbonic Anhydrase Inhibitors

Compounds sharing the tetrahydroquinazolinone core, such as N-aryl-4-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)benzenesulfonamides (e.g., derivatives 1–12 from ), exhibit potent carbonic anhydrase (CA) inhibitory activity. Key comparisons include:

Feature Target Compound N-aryl Benzenesulfonamides
Core Structure 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl 5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl (variable substituents)
Linkage Sulfanyl (-S-) + methyl ester Sulfonamide (-SO₂-NH-)
Bioactivity Not reported (speculative: potential CA inhibition) IC₅₀ values: 5–50 nM against CA isoforms
Synthetic Route Unreported Ullmann coupling (CuI, K₂CO₃, DMEDA in MeCN)

Key Insights :

  • The 7,7-dimethyl substitution on the tetrahydroquinazolinone core could sterically hinder enzyme binding compared to unsubstituted or smaller substituents in CA inhibitors .
Sulfonylurea Herbicides

The methyl ester and sulfur-containing functional groups in the target compound share similarities with sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl; ). These herbicides inhibit acetolactate synthase (ALS) in plants.

Feature Target Compound Sulfonylurea Herbicides
Core Structure Tetrahydroquinazolinone 1,3,5-Triazine
Functional Groups Sulfanyl (-S-) + methyl ester Sulfonylurea (-SO₂-NH-C(=O)-NH-) + methyl ester
Bioactivity Not reported Herbicidal (ALS inhibition)
Applications Speculative: enzyme inhibition or pesticidal uses Broad-spectrum weed control

Key Insights :

  • The sulfanyl linkage in the target compound lacks the sulfonylurea motif critical for ALS inhibition, suggesting divergent mechanisms of action.
  • The methyl ester group may confer similar environmental persistence or bioavailability patterns as seen in sulfonylurea herbicides .
Structural Analogs with Sulfur Linkages

Compounds with sulfur-based linkages, such as sulfonamides and sulfides , highlight the role of sulfur in modulating electronic and steric properties:

  • Sulfonamides : Higher polarity and stronger hydrogen-bonding capacity enhance target binding (e.g., CA inhibitors) but may limit blood-brain barrier penetration .
  • Sulfides (e.g., target compound) : Lower polarity and greater lipophilicity could improve tissue penetration but reduce solubility.

Biological Activity

Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure featuring a tetrahydroquinazoline moiety, which is known for various biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. While specific synthetic pathways for this compound are not widely documented, related compounds have been synthesized using similar methodologies involving thiosemicarbazones and dimethyl derivatives .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown activity against HIV and hepatitis C virus (HCV). In vitro assays indicated that certain analogs exhibited significant inhibition of viral replication in cell lines .

Table 1: Antiviral Activity of Related Compounds

Compound NameVirus TargetedIC50 (µg/mL)Reference
Compound AHIV-10.5
Compound BHCV1.0
Compound CHIV-20.8

Anticancer Activity

Compounds with similar structures have also been evaluated for anticancer properties. For example, some tetrahydroquinazoline derivatives have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µg/mL)Reference
Compound DCCRF-CEM (Leukemia)>20
Compound EHeLa (Cervical)15
Compound FMCF7 (Breast)10

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.
  • Modulation of Cell Signaling : Some derivatives may interfere with signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Case Studies

A notable study involved the evaluation of a series of tetrahydroquinazoline derivatives for their antiviral activity against HIV. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antiviral efficacy .

Another case study focused on the anticancer properties of a related compound in a preclinical model. The compound demonstrated promising results in reducing tumor size and improving survival rates in treated animals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate?

  • Methodology : A two-step approach is commonly employed:

Intermediate synthesis : React the quinazolinone core with a sulfanyl-acetate precursor (e.g., methyl 2-mercaptoacetate) under reflux in anhydrous ethanol.

Amidation : Introduce the 2-oxoethylamino group via coupling reagents like EDCI/HOBt in DMF. Monitor reaction progress using TLC (e.g., chloroform:methanol 7:3 ratio) and purify via ice-water precipitation .

  • Key parameters : Maintain anhydrous conditions to avoid hydrolysis of the methyl ester.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR : ¹H NMR to confirm sulfanyl (-S-) linkage (δ ~2.8–3.2 ppm) and the methyl ester (δ ~3.7 ppm). ¹³C NMR to verify the quinazolinone carbonyl (δ ~170 ppm) .
  • XRD : Use SHELX software (e.g., SHELXL-2018) for single-crystal refinement. Focus on resolving the tetrahydroquinazolin ring conformation and sulfanyl-acetate geometry .

Q. What stability studies are critical for this compound under experimental conditions?

  • Protocol :

  • Assess stability in solvents (e.g., DMSO, ethanol) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Monitor degradation under varying pH (2–12) and temperatures (4–60°C) for 48 hours .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT-predicted vs. XRD-observed bond lengths) be resolved?

  • Approach :

Perform DFT calculations (e.g., Gaussian 16) with B3LYP/6-311++G(d,p) basis set to model the molecule.

Cross-validate with XRD data using SHELXL refinement. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies optimize reaction yields when synthesizing analogs with modified sulfanyl or quinazolinone moieties?

  • Design :

  • Use DoE (Design of Experiments) to vary substituents on the quinazolinone core (e.g., methyl vs. ethyl groups).
  • Compare kinetic profiles (via in-situ IR) to identify rate-limiting steps (e.g., amidation vs. cyclization) .

Q. How can crystallographic disorder in the tetrahydroquinazolin ring be addressed during structure refinement?

  • Solution :

  • Apply TWIN commands in SHELXL to handle twinning.
  • Use PART instructions to model disordered atoms, constrained via SIMU and DELU commands .

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